molecular formula C9H6FNO3 B8652687 5-(3-Fluorophenyl)oxazolidine-2,4-dione

5-(3-Fluorophenyl)oxazolidine-2,4-dione

Cat. No. B8652687
M. Wt: 195.15 g/mol
InChI Key: YUNUZICDVVRCRV-UHFFFAOYSA-N
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Patent
US04399296

Procedure details

By the procedure of Example 3, except that a reaction time of 16 hours at room temperature was employed following the cold perfusion with phosgene and the product was extracted into methylene chloride following quench over crushed ice, ethyl 1-(3-fluorophenyl)-1-hydroxymethanecarboximidate hydrochloride (16 g., 0.068 mole) was converted to toluene recrystallized 5-(3-fluorophenyl)oxazolidine-2,4-dione (7.51 g., 56%; m.p. 147°-149° C.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 1-(3-fluorophenyl)-1-hydroxymethanecarboximidate hydrochloride
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](Cl)(Cl)=[O:2].Cl.[F:6][C:7]1[CH:8]=[C:9]([CH:13]([OH:19])[C:14](=[NH:18])[O:15]CC)[CH:10]=[CH:11][CH:12]=1>C1(C)C=CC=CC=1>[F:6][C:7]1[CH:8]=[C:9]([CH:13]2[O:19][C:1](=[O:2])[NH:15][C:14]2=[O:18])[CH:10]=[CH:11][CH:12]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Two
Name
ethyl 1-(3-fluorophenyl)-1-hydroxymethanecarboximidate hydrochloride
Quantity
16 g
Type
reactant
Smiles
Cl.FC=1C=C(C=CC1)C(C(OCC)=N)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
except that a reaction time of 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
at room temperature
EXTRACTION
Type
EXTRACTION
Details
the product was extracted into methylene chloride following
CUSTOM
Type
CUSTOM
Details
quench
CUSTOM
Type
CUSTOM
Details
recrystallized 5-(3-fluorophenyl)oxazolidine-2,4-dione (7.51 g., 56%; m.p. 147°-149° C.)

Outcomes

Product
Name
Type
Smiles
FC=1C=C(C=CC1)C1C(NC(O1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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